molecular formula C12H18N2O2 B13425394 (3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione

(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione

Cat. No.: B13425394
M. Wt: 222.28 g/mol
InChI Key: QXMYCOKJRGFDPI-XKNYDFJKSA-N
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Description

Historical Context of Indole-Pyrazine Hybrid Alkaloids

The study of indole-pyrazine hybrids traces its origins to 19th-century investigations into natural dyes, where indigo derivatives first revealed the reactivity of indole systems. By the 1930s, researchers recognized that fungal alkaloids often combined indole with nitrogen-containing heterocycles like pyrazines, creating architectures with enhanced bioactivity. The discovery of serotonin (5-hydroxytryptamine) in 1948 demonstrated indole's pharmacological relevance, spurring interest in more complex indole-containing scaffolds.

Critical advancements emerged through mid-20th century work on Aspergillus metabolites, particularly gliotoxin and related epipolythiodiketopiperazines. These studies established that fungal nonribosomal peptide synthetases (NRPSs) could couple amino acids into DKP cores, which then undergo indole fusion and prenylation. The structural elucidation of (3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione in the early 2000s marked a milestone, revealing how stereochemical control governs the biological activity of these hybrids.

Table 1: Key Milestones in Indole-Pyrazine Hybrid Research

Year Discovery Significance
1866 Isolation of indole from indigo Established core indole structure
1932 Identification of fungal DKPs Revealed peptide-derived alkaloid scaffolds
2001 Characterization of prenylated indole-DKPs Linked structural complexity to antimicrobial activity
2018 Synthetic access to pyrroloazocine indoles Enabled structure-activity relationship studies

Taxonomic Origins in Mycotoxin-Producing Fungi

(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione was first isolated from marine-derived strains of Aspergillus sp., a genus renowned for producing mycotoxins and pharmacologically active metabolites. Genomic analyses of these fungi reveal conserved biosynthetic gene clusters (BGCs) encoding NRPSs, prenyltransferases, and cytochrome P450 enzymes—a toolkit enabling the stepwise construction of indole-DKP hybrids.

The compound’s production correlates with fungal developmental stages, peaking during sporulation. This temporal regulation suggests ecological roles in spore protection or chemical communication. Comparative metabolomic studies across Aspergillus species indicate that environmental stressors like nutrient limitation or microbial competition upregulate the BGC responsible for this alkaloid.

Table 2: Fungal Producers of Structurally Related Indole-DKPs

Fungal Species Compound Class Ecological Role
Aspergillus fumigatus Gliotoxin derivatives Virulence factors
Aspergillus sp. YJ191021 Prenylated indole-DKPs Antimicrobial defense
Penicillium expansum Roquefortine analogs Mycotoxin production

Evolutionary Significance of Prenylated Diketopiperazine Scaffolds

Prenylation confers critical advantages to DKP scaffolds by enhancing membrane permeability and target binding affinity. In (3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione, the methyl group at C3 and the decahydropyrazinoindole system create a rigid, lipophilic structure that interacts with biological membranes and protein pockets. This evolutionary adaptation allows the compound to inhibit competing microbes at micromolar concentrations while evading efflux pumps.

The stereochemical complexity of these alkaloids—governed by multiple chiral centers—likely arose through selective pressure for target specificity. For instance, the (3S,5aS,9aS,10aS) configuration enables hydrogen bonding with bacterial ribosomes while avoiding mammalian off-target effects. Fossil records of fungal secondary metabolites remain elusive, but molecular clock analyses suggest that indole-DKP BGCs diversified during the Cretaceous period, coinciding with the rise of flowering plants and new ecological niches.

The biosynthetic pathway involves three key stages:

  • DKP core formation via NRPS-mediated condensation of tryptophan and alanine derivatives.
  • Indole fusion through cytochrome P450-catalyzed cyclization.
  • Prenylation and methylation to install hydrophobic substituents.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(3S,5aS,9aS,10aS)-3-methyl-2,3,5a,6,7,8,9,9a,10,10a-decahydropyrazino[1,2-a]indole-1,4-dione

InChI

InChI=1S/C12H18N2O2/c1-7-12(16)14-9-5-3-2-4-8(9)6-10(14)11(15)13-7/h7-10H,2-6H2,1H3,(H,13,15)/t7-,8-,9-,10-/m0/s1

InChI Key

QXMYCOKJRGFDPI-XKNYDFJKSA-N

Isomeric SMILES

C[C@H]1C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C(=O)N1

Canonical SMILES

CC1C(=O)N2C3CCCCC3CC2C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of specific precursors under controlled conditions to form the pyrazinoindole core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares a pyrazino[1,2-a]indole-1,4-dione backbone with several analogs. Key structural variations include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
(3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione (Target) Decahydropyrazinoindole dione 3-Methyl C₁₂H₁₆N₂O₂ 220.27
1,2,3,4-Tetrahydro-2,3-dimethyl-1,4-dioxopyrazino[1,2-a]indole (Compound 3) Tetrahydro pyrazinoindole dione 2-Methyl, 3-Methyl C₁₂H₁₄N₂O₂ 218.25
1,2,3,4-Tetrahydro-2-methyl-3-methylene-1,4-dioxopyrazino[1,2-a]indole (Compound 4) Tetrahydro pyrazinoindole dione 2-Methyl, 3-Methylene C₁₂H₁₂N₂O₂ 216.24
Bisdethiobis(methylthio)gliotoxin (Compound in ) Hexahydropyrazinoindole dione 2-Methyl, 3-Hydroxymethyl, 6-Hydroxy, 3/10a-Methylsulfanyl C₁₅H₂₀N₂O₄S₂ 356.46

Key Observations :

  • The target compound’s decahydro core enhances structural rigidity compared to the partially unsaturated tetrahydro analogs (Compounds 3 and 4) .
  • The methyl group at position 3 in the target compound contrasts with substituents in analogs (e.g., methylene in Compound 4 or sulfur-containing groups in Bisdethiobis(methylthio)gliotoxin), which alter polarity and steric bulk .

Spectral and Physicochemical Properties

Nuclear Magnetic Resonance (NMR) Data Comparison:
Compound ¹H-NMR (Key Signals) ¹³C-NMR (Key Signals)
Target Compound Not explicitly provided in evidence; inferred to show shielded methyl protons (~1.2 ppm) and rigid backbone protons. Expected signals: Carbonyl (170–175 ppm), methyl (~20 ppm) .
Compound 3 Methyl groups at 2 and 3 positions (δ 1.3–1.5 ppm), aromatic protons (δ 6.8–7.2 ppm) . Carbonyl (172 ppm), methyl carbons (18–22 ppm) .
Compound 4 Methylene protons (δ 5.1–5.3 ppm), methyl at position 2 (δ 1.4 ppm) . Carbonyl (170 ppm), methylene carbons (110–115 ppm) .
Compound Hydroxymethyl (δ 3.5–4.0 ppm), methylsulfanyl (δ 2.1–2.3 ppm) . Sulfur-linked carbons (40–45 ppm), hydroxyl-bearing carbons (70–75 ppm) .
Mass Spectrometry (MS) Fragmentation Patterns:
  • Target Compound : Expected molecular ion [M]⁺ at m/z 220, with fragments arising from decahydro ring cleavage.
  • Compound 3 : LREIMS shows m/z 228 (M⁺), with fragments at m/z 213 (loss of CH₃) and 185 (ring opening) .
  • Compound 4 : LREIMS m/z 226 (M⁺), with fragments at m/z 199 (loss of CH₂=CH) and 169 (dehydration) .
  • Compound : Orbitrap MS confirms m/z 356.46 (M⁺), with MS/MS fragments indicating sulfur loss (m/z 288) and hydroxyl group elimination .

Bioactivity and Functional Implications

  • Structural Clustering and Bioactivity: Compounds with shared pyrazinoindole dione cores cluster into groups with similar bioactivity profiles, as hierarchical clustering links structural similarity to modes of action (e.g., protein target interactions) .
  • Toxicity Considerations : Sulfur-containing analogs (e.g., ) may pose higher toxicity risks due to reactive thiol groups, as suggested by revisions in TRI data for sulfur compounds .

Biological Activity

The compound (3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione , also known as Perindopril related compound K, is a derivative of the indole family with potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C12H18N2O2C_{12}H_{18}N_{2}O_{2}. The structural representation highlights its unique pyrazino-indole framework, which is crucial for its biological activities.

Physical Properties

PropertyValue
Molecular Weight218.29 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Recent studies have indicated that indole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial activities of indole derivatives, the following results were noted:

  • Tested Microorganisms : Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei.
  • Minimum Inhibitory Concentration (MIC) values were determined for the compound and compared with standard antibiotics.
CompoundMIC (µg/mL)Activity Level
Indole Derivative 3d6.25Excellent against MRSA
Ciprofloxacin0.09Standard reference
Ampicillin12.5Moderate
Fluconazole25Moderate to low

The study concluded that the indole derivatives demonstrated promising antibacterial and antifungal activities, particularly against resistant strains like MRSA .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Indole Ring : Essential for binding to biological targets.
  • Substituents : The presence of methyl and other functional groups enhances lipophilicity and bioactivity.

Research indicates that modifications in the indole structure can significantly alter antimicrobial efficacy. For instance, halogenated derivatives often show improved activity due to increased electron-withdrawing effects .

Conclusions

The compound (3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione exhibits considerable potential as an antimicrobial agent based on its structure and activity profile. Further research is warranted to explore its full therapeutic potential and optimize its efficacy through structural modifications.

Q & A

Basic Questions

Q. What synthetic routes are optimal for synthesizing (3S,5aS,9aS,10aS)-3-Methyldecahydropyrazino[1,2-a]indole-1,4-dione, and how can impurity formation be controlled?

  • Methodological Answer : The compound is synthesized via hydrogenation and cyclization. Key steps include:

  • Using rhodium carbon (Rh/C) as a catalyst under reduced hydrogen pressure (2.0–3.0 MPa) to shorten reaction time (4–8 h vs. 40 h) .
  • Implementing a "one-pot" hydrogenation and salt formation method with water added to the solvent, suppressing the impurity (S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl]pentanoate, achieving 99.61% purity .
    • Key Parameters : Catalyst type, pressure, solvent composition, and reaction time.

Q. How is the crystal structure of this compound determined, and what structural features are critical?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (MoKα radiation, Bruker SMART APEX II CCD) at 0.93 Å resolution.
  • Space group: P41212 with lattice parameters a = 9.3574(2) Å, c = 45.6369(9) Å.
  • Weak C–H···O hydrogen bonds dominate packing; no strong hydrogen bonds observed.
  • Direct methods (R = 0.029) and SADABS for absorption correction .

Q. What analytical methods are validated for quantifying this compound and its impurities?

  • Methodological Answer :

  • HPLC/UV Spectroscopy : Quantify impurities like Perindopril Related Compound C (USP) using retention time alignment and spiked samples .
  • Validation Parameters : Specificity, linearity (R<sup>2</sup> > 0.999), precision (%RSD < 2%), and recovery (98–102%) .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to improve yield and purity?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary pressure (2.0–5.0 MPa), catalyst loading (1–5% Rh/C), and solvent ratios (aqueous/organic).
  • Statistical Analysis : ANOVA identifies pressure and catalyst as critical factors. Lower pressure (2.0–3.0 MPa) reduces side reactions and increases yield (81%) .

Q. What mechanistic insights explain the compound’s degradation pathways, and how can stability be predicted?

  • Methodological Answer :

  • Degradation Mechanism : Cyclization to diketopiperazines via intramolecular amide bond formation, a common stability issue in ACE inhibitors .
  • Computational Modeling : Density Functional Theory (DFT) calculates activation energies for cyclization pathways.
  • Stress Testing : Accelerated stability studies (40°C/75% RH) monitor degradation kinetics .

Q. How do structural modifications influence bioactivity as an EGFR/BRAF inhibitor?

  • Methodological Answer :

  • Derivative Synthesis : Introduce substituents at the indole or pyrazine-dione moieties.
  • Bioassays :
  • Kinase Inhibition : BRAF<sup>V600E</sup> IC50 (nM range) via fluorescence polarization.
  • Antiproliferative Activity : GI50 values in cancer cell lines (e.g., A375 melanoma) .
  • SAR Insights : Methyl groups at C3 enhance steric hindrance, improving target selectivity .

Q. How can co-eluting impurities be resolved during chromatographic analysis?

  • Methodological Answer :

  • Column Screening : Test C18, phenyl, and HILIC phases; adjust mobile phase (e.g., 0.1% TFA in acetonitrile/water).
  • Gradient Optimization : Extend run time (e.g., 20 → 30 min) to separate Perindopril Related Compound D (USP) and other isomers .

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